Fluralaner
Vue d'ensemble
Description
- Le fluralaner, également connu sous son nom chimique (±)-4-[(5-(3,5-dichlorophényl)-5-(trifluorométhyl)-4,5-dihydroisoxazol-3-yl)-2-méthyl-N-[2-oxo-2-(2,2,2-trifluoroéthylamino)éthyl]benzamide, est un insecticide et acaricide systémique.
- Il peut être administré par voie orale ou topique et est utilisé pour traiter les puces, les tiques et les acariens chez les animaux.
- Le composé a été approuvé par la FDA américaine pour le traitement des puces chez les chiens et comme traitement topique pour les chats.
- Le mode d'action du this compound implique l'inhibition des canaux chlorures contrôlés par l'acide γ-aminobutyrique (GABA) (récepteurs GABAA) et des canaux chlorures contrôlés par le L-glutamate (GluCls) .
Applications De Recherche Scientifique
- Fluralaner’s research applications extend beyond veterinary medicine:
Mécanisme D'action
Target of Action
Fluralaner primarily targets the γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and L-glutamate-gated chloride channels (GluCls) in the nervous system of arthropods . These channels play a crucial role in the transmission of neuronal signals, and their disruption leads to the paralysis and death of the parasites .
Mode of Action
This compound acts as an antagonist of the GABA-gated chloride channels and GluCls . It binds to these channels, preventing the entry of chloride ions into the postsynaptic neuron . This blockage disrupts the transmission of neuronal signals, leading to hyperexcitability of the postsynaptic neuron in the central nervous system of arthropods . The resulting hyperexcitation causes paralysis and eventual death of the parasites .
Biochemical Pathways
This compound’s action on the GABA-gated chloride channels and GluCls disrupts the normal functioning of the arthropod’s nervous system . The blockage of these channels prevents the transmission of neuronal signals, leading to a state of hyperexcitation . This disruption of the biochemical pathways results in the paralysis and death of the parasites .
Pharmacokinetics
This compound is readily absorbed and reaches maximum plasma concentrations within one day of oral administration . It is systemically distributed and reaches the highest concentrations in fat, followed by liver, kidney, and muscle . The prolonged persistence and slow elimination from plasma provide effective concentrations of this compound for the duration of the inter-dosing interval . The major route of elimination is the excretion of unchanged this compound in feces .
Result of Action
The molecular and cellular effects of this compound’s action are manifested in the paralysis and death of the parasites . By disrupting the normal functioning of the arthropod’s nervous system, this compound inhibits the parasites’ capacity to move and feed, culminating in their eventual demise .
Analyse Biochimique
Biochemical Properties
Fluralaner acts as an antagonist of γ-aminobutyric acid (GABA)-gated chloride channels and L-glutamate-gated chloride channels in the nervous system of arthropods . By binding to these channels, this compound prevents the entry of chloride ions into the postsynaptic neuron, leading to hyperexcitability and subsequent death of the insect . The compound interacts with specific enzymes and proteins, including GABA and glutamate receptors, which are crucial for its insecticidal and acaricidal activity .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In arthropods, it disrupts normal neural function by blocking GABA and glutamate receptors, leading to uncontrolled neural activity and death . In vertebrates, this compound is generally well-tolerated, but there have been reports of neurological toxicity in some cases . The compound influences cell signaling pathways, gene expression, and cellular metabolism by interfering with chloride ion channels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GABA-gated and L-glutamate-gated chloride channels in the nervous system of arthropods . This binding prevents the normal flow of chloride ions, leading to hyperexcitability and death of the insect . This compound exhibits high selectivity for arthropod neurons over mammalian neurons, which contributes to its safety profile in veterinary use .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown long-lasting effects on target organisms. Studies have demonstrated that a single dose can provide protection against fleas and ticks for up to 12 weeks . The compound is stable and maintains its efficacy over time, with minimal degradation observed in in vitro and in vivo studies . Long-term effects on cellular function include sustained inhibition of chloride channels and prolonged neural hyperexcitability in arthropods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At recommended doses, it is highly effective in controlling flea and tick infestations . At higher doses, there have been reports of adverse effects, including neurological toxicity . In dogs, a dosage of 250 mg (approximately 28 mg/kg) has been associated with transient neurological symptoms . The compound’s safety profile is generally favorable when used according to label recommendations .
Metabolic Pathways
This compound is metabolized in the liver, where it undergoes biotransformation involving various enzymes . The primary metabolic pathways include oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the bile and urine . The compound’s metabolism is influenced by factors such as species, age, and health status of the animal .
Transport and Distribution
This compound is readily absorbed after oral administration and is distributed throughout the body . It has a high apparent volume of distribution and is extensively bound to plasma proteins . The compound is transported to various tissues, including the skin, where it exerts its insecticidal and acaricidal effects . The long elimination half-life of this compound contributes to its prolonged activity against fleas and ticks .
Subcellular Localization
This compound primarily localizes to the nervous system of arthropods, where it targets GABA and glutamate receptors . In vertebrates, the compound is distributed to various tissues, including the liver and skin . The subcellular localization of this compound is influenced by its binding to plasma proteins and its lipophilic nature, which facilitates its accumulation in lipid-rich tissues .
Méthodes De Préparation
- Les voies de synthèse impliquent l'assemblage de la structure complexe, et les conditions de réaction spécifiques sont exclusives.
- Les méthodes de production industrielle ne sont pas largement divulguées, mais il est disponible sous forme de solution orale pour les chiens et de solution topique pour les chats.
Analyse Des Réactions Chimiques
- Le fluralaner subit diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions courants ne sont pas disponibles publiquement.
- Les principaux produits formés à partir de ces réactions ne sont pas explicitement documentés.
Applications de la recherche scientifique
- Les applications de recherche du this compound s'étendent au-delà de la médecine vétérinaire :
Mécanisme d'action
- Le principal mécanisme d'action du this compound implique l'inhibition des canaux chlorures contrôlés par le GABA et les GluCls.
- Ces canaux jouent un rôle crucial dans la neurotransmission et la fonction musculaire.
Comparaison Avec Des Composés Similaires
- La puissance du fluralaner est comparable à celle du fipronil, un autre insecticide et acaricide antagoniste du GABA.
- Des composés similaires incluent d'autres dérivés d'isoxazoline utilisés en médecine vétérinaire.
Propriétés
IUPAC Name |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBZKOGAMRTSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2F6N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235581 | |
Record name | Fluralaner | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864731-61-3 | |
Record name | Fluralaner | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864731-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluralaner [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864731613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluralaner | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluralaner | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2-oxo-2-((2,2,2- trifluoroethyl)amino)ethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLURALANER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSH8393RM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of fluralaner?
A: this compound primarily targets insect γ-aminobutyric acid receptors (GABARs) [, , ]. These receptors are ligand-gated ion channels responsible for neuronal inhibition in insects.
Q2: How does this compound interact with its target?
A: this compound acts as a non-competitive antagonist of GABARs, binding to a site distinct from the GABA binding site [, ]. This binding disrupts normal chloride ion flow through the channel, leading to neuronal hyperexcitation and ultimately insect death [, ].
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound. To obtain this information, it is recommended to refer to the PubChem database or other reliable chemical resources.
Q4: Is there any information about the spectroscopic data of this compound?
A4: The provided research articles do not offer detailed spectroscopic data for this compound. For this information, refer to analytical chemistry literature or manufacturer resources.
Q5: What can be said about the stability of this compound under various conditions?
A: this compound demonstrates good stability in different environments. In a laboratory setting, this compound in drinking water, even when mixed with a blue-colored conditioner (Vac-Safe), remained stable for at least 27 hours at temperatures reaching 40°C []. This stability is crucial for its practical application in livestock settings.
Q6: How do structural modifications of this compound impact its activity?
A: While the provided research doesn't delve into specific structural modifications of this compound, it highlights a crucial amino acid residue in the third transmembrane domain (TMD3) of the insect GABAR: glycine at the third position (G3'). Replacing this glycine with methionine (G3’M TMD3), as seen in vertebrate GABARs, drastically reduces this compound binding []. This finding suggests that this specific amino acid position plays a critical role in this compound's selectivity for insect versus mammalian GABARs.
Q7: What is the half-life of this compound in different species?
A: The half-life of this compound also varies between species. Research on American black bears found an average half-life of 4.9 days, considerably shorter than the reported half-life in domestic dogs []. This difference highlights the importance of species-specific pharmacokinetic studies when considering this compound use.
Q8: How is this compound metabolized and excreted?
A8: Details about the specific metabolic pathways and excretion routes of this compound are not extensively discussed in the provided research. Further research focusing on the metabolism and excretion of this compound in various species is needed to address this question comprehensively.
Q9: What is the efficacy of this compound against various parasites in different species?
A: this compound demonstrates broad-spectrum efficacy against various ectoparasites. In cats, a single topical dose provided effective control of fleas (Ctenocephalides spp.) for up to 90 days []. In dogs, this compound effectively treated generalized demodicosis, with a single oral dose leading to a 98% efficacy rate []. Furthermore, this compound successfully treated Sarcoptes scabiei infestation in rabbits after a single oral dose []. These examples showcase the efficacy of this compound against a range of parasites in different animal species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.